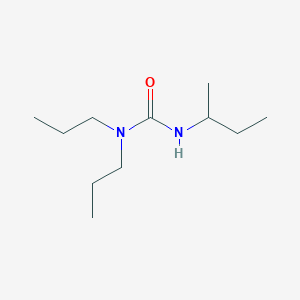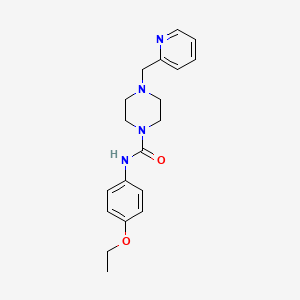
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as STX, is a compound that has been widely studied for its potential use in the treatment of various neurological disorders. It is a potent and selective blocker of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Mécanisme D'action
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide blocks voltage-gated sodium channels by binding to the channel's pore-forming alpha subunit. It has been shown to be a highly selective blocker of the Nav1.2, Nav1.6, and Nav1.7 subtypes of these channels, which are predominantly expressed in the central and peripheral nervous systems. By blocking these channels, N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can reduce the influx of sodium ions into neurons, which in turn reduces their excitability and firing rate.
Biochemical and Physiological Effects:
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, it has been shown to reduce the firing rate of neurons and inhibit the release of neurotransmitters such as glutamate and substance P. In vivo, it has been shown to reduce the severity and frequency of seizures in animal models of epilepsy, as well as alleviate neuropathic pain and reduce motor deficits in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for voltage-gated sodium channels, as well as its ability to block multiple subtypes of these channels. However, it also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, including:
1. Developing more potent and selective analogs of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide for use in the treatment of neurological disorders.
2. Investigating the potential use of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in the treatment of other disorders, such as chronic pain and psychiatric disorders.
3. Studying the long-term effects of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide on neuronal function and plasticity.
4. Investigating the potential use of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new methods for the synthesis of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide and related compounds.
Applications De Recherche Scientifique
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis. It has been shown to be a potent and selective blocker of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can reduce the excitability of neurons and thereby alleviate the symptoms of these disorders.
Propriétés
IUPAC Name |
N-benzyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCXLBNJWSMIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4774336.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4774354.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)
![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)
